2-Butyl-1,3-diazaspiro[4.4]non-1-ene
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Overview
Description
2-Butyl-1,3-diazaspiro[4.4]non-1-ene is a chemical compound known for its unique spirocyclic structure. This compound is an intermediate in the synthesis of various pharmaceuticals, including Irbesartan, an angiotensin II receptor antagonist used to treat high blood pressure and diabetic nephropathy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene typically involves the reaction of butylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a butyl-substituted diamine with a carbonyl compound under acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-1,3-diazaspiro[4.4]non-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, N-oxides, and amine derivatives .
Scientific Research Applications
2-Butyl-1,3-diazaspiro[4.4]non-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As an intermediate in the synthesis of Irbesartan, it plays a crucial role in the development of antihypertensive drugs.
Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene involves its interaction with specific molecular targets. In the case of its role as an intermediate in Irbesartan synthesis, it contributes to the formation of the active pharmaceutical ingredient that blocks the angiotensin II receptor, thereby reducing blood pressure .
Comparison with Similar Compounds
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: This compound is closely related and serves as an intermediate in similar pharmaceutical syntheses.
2,7-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with similar structural features but different applications.
Uniqueness: 2-Butyl-1,3-diazaspiro[4.4]non-1-ene is unique due to its specific spirocyclic structure and its role as a key intermediate in the synthesis of Irbesartan. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
2-butyl-1,3-diazaspiro[4.4]non-2-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-3-6-10-12-9-11(13-10)7-4-5-8-11/h2-9H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBLVJNFQCCULF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NCC2(N1)CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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